6-(2-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(2-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0864777
InChI:
InChI=1S/C16H14N4O2S/c1-3-21-13-7-5-4-6-12(13)15-19-20-14(17-18-16(20)23-15)11-8-9-22-10(11)2/h4-9H,3H2,1-2H3
SMILES:
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(OC=C4)C
Molecular Formula:
C16H14N4O2S
Molecular Weight:
326.4 g/mol
6-(2-Ethoxyphenyl)-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0864777
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O2S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 6-(2-ethoxyphenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H14N4O2S/c1-3-21-13-7-5-4-6-12(13)15-19-20-14(17-18-16(20)23-15)11-8-9-22-10(11)2/h4-9H,3H2,1-2H3 |
| Standard InChI Key | PZTKUBGCKBPZKV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator